

# ONO-9780307: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ONO-9780307	
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This document provides a comprehensive technical overview of **ONO-9780307**, a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

## **Core Chemical and Physical Properties**

**ONO-9780307** is a synthetic organic molecule designed for high-affinity binding to the LPA1 receptor.[1] Its key identifiers and physicochemical properties are summarized below.



Property	Value	Reference
Molecular Formula	C30H35NO7	[2]
Molecular Weight	521.60 g/mol	[3][4]
CAS Number	856691-44-6	[2][3][4]
Appearance	White to off-white solid	[3][4]
SMILES	O=C(O)CC1=CN(CINVALID- LINKINVALID-LINK O)C=C1C(OC)=O	[3][4]
Solubility	Soluble in DMSO (100 mg/mL)	[2][3][4][5][6]
Storage	Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	[2][3][4]
Hydrogen Bond Acceptors	5	[7]
Hydrogen Bond Donors	2	[7]
Rotatable Bonds	12	[7]
XLogP	4.69	[7]

## **Mechanism of Action and Signaling Pathways**

**ONO-9780307** functions as a specific and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2][3] It binds to an orthosteric site on the receptor, thereby competitively inhibiting the binding of the endogenous ligand, lysophosphatidic acid (LPA).[2][3]

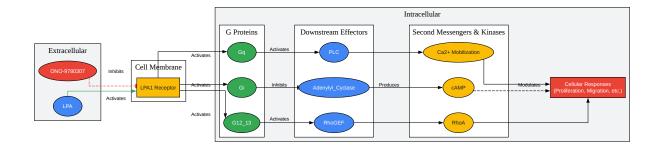
The LPA1 receptor is known to couple with multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[8][9] Activation of these G proteins by LPA initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and cytoskeletal changes.[8][10] By blocking the binding of LPA1, **ONO-9780307** effectively inhibits these downstream signaling pathways.



The primary signaling cascades initiated by LPA1 activation include:

- Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]
- Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K-Akt and MAPK signaling cascades.[8][11]
- Gα12/13 Pathway: Activation of Rho GTPases, which in turn activate Rho-associated kinase (ROCK), leading to cytoskeletal rearrangement and changes in cell morphology and motility.
  [8][11]

The inhibitory action of **ONO-9780307** on LPA1 prevents the activation of these critical signaling pathways.



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**ONO-9780307** inhibits LPA1 signaling pathways.

## **Experimental Protocols**



The inhibitory activity of **ONO-9780307** on the LPA1 receptor is typically assessed through in vitro functional assays, such as calcium mobilization and receptor binding assays.

## **Calcium Mobilization Assay**

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a hallmark of Gαq-coupled GPCR activation.[12][13]

Principle: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[12][14] Upon stimulation with an LPA1 agonist, the activation of the Gαq pathway leads to the release of calcium from the endoplasmic reticulum, causing a detectable change in the fluorescence of the dye.[12] The presence of an antagonist like **ONO-9780307** will inhibit this response in a dose-dependent manner.

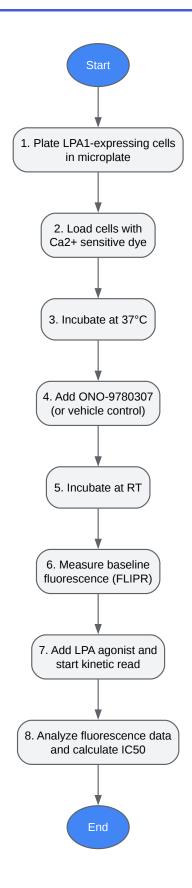
#### **Detailed Methodology:**

- Cell Culture: Culture cells stably or transiently expressing the human LPA1 receptor (e.g., LPA1-B103 cells) in appropriate media in 96-well or 384-well black-walled, clear-bottom plates until they reach a confluent monolayer.[3][5][6]
- Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Krebs buffer).
  - Remove the cell culture medium and add the dye-loading solution to each well.
  - Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and deesterification.[15]
- Compound Addition:
  - Prepare serial dilutions of ONO-9780307 in the assay buffer.
  - Add the antagonist dilutions to the respective wells of the cell plate.



- Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
- Agonist Stimulation and Signal Detection:
  - Prepare a solution of an LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (e.g., EC80).
  - Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
  - Add the agonist solution to the wells and immediately begin kinetic fluorescence measurements.
- Data Analysis:
  - The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
  - Determine the inhibitory effect of ONO-9780307 by comparing the peak fluorescence signal in the presence of the antagonist to the control (agonist alone).
  - Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Workflow for a calcium mobilization assay.



## **Radioligand Binding Assay**

This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.

Principle: A radiolabeled LPA1 antagonist (e.g., [3H]-ONO-7300243, a similar compound) is incubated with a source of the LPA1 receptor (e.g., cell membranes).[16][17] The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of a non-radiolabeled competitor, such as **ONO-9780307**. The concentration of the competitor that displaces 50% of the radioligand binding is the IC50, which can be used to calculate the binding affinity (Ki).[17]

#### **Detailed Methodology:**

- Membrane Preparation:
  - Homogenize cells or tissues expressing the LPA1 receptor in an ice-cold buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and debris.
  - Centrifuge the supernatant at high speed to pellet the membranes.
  - Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[18]
- Assay Setup:
  - In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled LPA1 ligand, and serial dilutions of ONO-9780307.
  - Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled LPA1 antagonist).
- Incubation:
  - Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[18]



- Separation of Bound and Free Ligand:
  - Terminate the incubation by rapid vacuum filtration through the filter plate, which traps the membranes with the bound radioligand.
  - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[18]
- Detection:
  - Dry the filter plate.
  - Add a scintillation cocktail to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the log concentration of ONO-9780307.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  - Calculate the Ki value using the Cheng-Prusoff equation.

## **Quantitative Analysis**

The primary quantitative measure of **ONO-9780307**'s potency is its half-maximal inhibitory concentration (IC50) against the LPA1 receptor.

Parameter	Value	Assay	Target	Reference
IC50	2.7 nM	Functional Antagonism	LPA1 Receptor	[2][3][4]



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